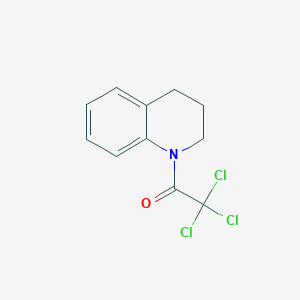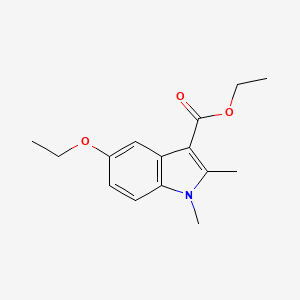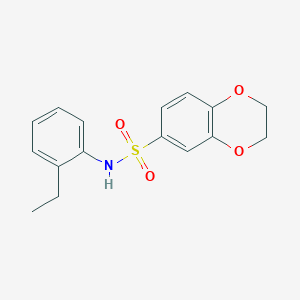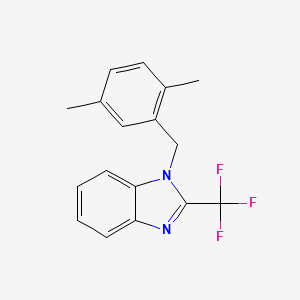
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as PFBT and is widely used in the field of materials science and organic chemistry. PFBT is a highly fluorinated compound that possesses excellent thermal and chemical stability, making it an ideal candidate for various applications in research.
Wirkmechanismus
The mechanism of action of PFBT is not fully understood, but it is believed to interact with various biological molecules such as proteins and enzymes. PFBT has been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. PFBT has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
PFBT has several advantages for use in lab experiments. It is highly stable and does not degrade under harsh conditions, making it an ideal candidate for various experiments. PFBT is also highly soluble in various solvents, making it easy to handle and manipulate in the lab. However, PFBT is also highly fluorinated, which can make it difficult to analyze using certain analytical techniques.
Zukünftige Richtungen
There are several future directions for the research and development of PFBT. One potential area of research is the development of novel materials and devices using PFBT as a building block. PFBT could also be used in the development of new sensors and analytical techniques for the detection of various chemicals and gases. Another area of research is the potential therapeutic applications of PFBT, particularly in the treatment of cancer and inflammatory conditions.
Conclusion:
In conclusion, 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been extensively researched for its potential applications in various fields of science, including materials science, organic chemistry, and biochemistry. PFBT has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the research and development of PFBT, and it is likely to continue to be an important compound in scientific research for years to come.
Synthesemethoden
The synthesis of PFBT can be achieved through a multi-step process that involves the reaction of various chemical reagents. The most common method involves the reaction of 2,3,4,5,6-pentafluorophenol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-2-propene to produce PFBT.
Wissenschaftliche Forschungsanwendungen
PFBT has been extensively researched for its potential applications in various fields of science. It has been used as a building block for the synthesis of novel materials such as polymers, liquid crystals, and organic semiconductors. PFBT has also been used in the development of sensors for the detection of various chemicals and gases. Its unique properties make it an ideal candidate for the development of high-performance materials for various applications.
Eigenschaften
IUPAC Name |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-5-11-12(17)14(19)16(15(20)13(11)18)22-10-7-4-6-9(8-10)21-2/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMOKKDJUXNCI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)

![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)